molecular formula C12H23NO4 B6267809 tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate CAS No. 1824238-58-5

tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Cat. No. B6267809
CAS RN: 1824238-58-5
M. Wt: 245.3
InChI Key:
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Description

Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (TBHODMOC) is an organic compound that has been used for a variety of scientific research applications. It is a derivative of the oxazolidine family of molecules, which are known for their unique properties and wide range of applications. TBHODMOC has been used as a catalyst in organic synthesis, as a reagent in biochemistry, and as a pharmaceutical intermediate. It has also been used in the study of biological systems, as it can interact with various biological molecules such as proteins, enzymes, and receptors.

Scientific Research Applications

Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent in biochemistry, and as a pharmaceutical intermediate. It has also been used in the study of biological systems, as it can interact with various biological molecules such as proteins, enzymes, and receptors. In addition, tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has been used in the study of enzyme inhibition, drug delivery, and drug metabolism.

Mechanism of Action

Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has been shown to interact with various biological molecules, such as proteins, enzymes, and receptors. It has been shown to bind to these molecules and modulate their activity. For example, tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has been shown to inhibit the activity of certain enzymes, such as cytochrome P450. It has also been shown to interact with receptors, such as the serotonin receptor, and modulate their activity.
Biochemical and Physiological Effects
tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450. It has also been shown to interact with receptors, such as the serotonin receptor, and modulate their activity. In addition, tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has been shown to have anti-inflammatory, anti-microbial, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has several advantages for use in laboratory experiments. It is a relatively simple and cost-effective compound to synthesize, and the reaction can be carried out at room temperature. In addition, tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can interact with various biological molecules, making it a useful tool for studying biological systems. However, tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate also has some limitations. It is not very stable in aqueous solutions and can degrade over time. In addition, tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is not very soluble in organic solvents, which can limit its use in certain types of experiments.

Future Directions

Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has a wide range of potential applications in scientific research. Potential future directions include further study of its mechanism of action, its interactions with various biological molecules, and its potential therapeutic applications. Additionally, further research could be conducted to improve the synthesis of tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate and to develop more efficient methods of purification. Finally, further study of its biochemical and physiological effects could lead to the development of new drugs and therapies.

Synthesis Methods

Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can be synthesized by the reaction of tert-butyl alcohol and 2,2-dimethyl-1,3-oxazolidine-3-carboxylic acid. This reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as p-toluenesulfonic acid. The reaction proceeds in an exothermic fashion and yields a product with an overall yield of about 80%. The reaction can also be carried out at room temperature, making it a relatively simple and cost-effective synthesis.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves the reaction of tert-butyl 4-(2-chloroethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate with sodium hydroxide and 2-propanol, followed by the addition of 2-hydroxyethylamine.", "Starting Materials": [ "tert-butyl 4-(2-chloroethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate", "sodium hydroxide", "2-propanol", "2-hydroxyethylamine" ], "Reaction": [ "Add tert-butyl 4-(2-chloroethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate to a mixture of sodium hydroxide and 2-propanol.", "Heat the mixture to reflux for 24 hours.", "Cool the mixture and add 2-hydroxyethylamine.", "Stir the mixture for 2 hours at room temperature.", "Extract the product with ethyl acetate.", "Dry the organic layer with anhydrous sodium sulfate.", "Concentrate the product under reduced pressure.", "Purify the product by column chromatography." ] }

CAS RN

1824238-58-5

Product Name

tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Molecular Formula

C12H23NO4

Molecular Weight

245.3

Purity

95

Origin of Product

United States

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